2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)-
Description
The compound 2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)- (CAS 6535-47-3), also known as Pigment Red 13 or C.I. 12395, is an azo-based naphthalenecarboxamide derivative. Its molecular formula is C₂₅H₂₀N₄O₄ (MW: 440.46 g/mol), featuring a 3-hydroxy-2-naphthalenecarboxamide backbone substituted with a 4-methyl-2-nitrophenylazo group and an N-(2-methylphenyl) moiety . It is primarily utilized as a colorant in industrial applications, including inks (e.g., tattoo inks) and coatings, due to its vibrant red hue and stability .
Properties
IUPAC Name |
3-hydroxy-4-[(4-methyl-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-15-11-12-21(22(13-15)29(32)33)27-28-23-18-9-5-4-8-17(18)14-19(24(23)30)25(31)26-20-10-6-3-7-16(20)2/h3-14,30H,1-2H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULWYEUQOYBFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4C)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064404 | |
| Record name | 3-Hydroxy-4-((4-methyl-2-nitrophenyl)azo)-N-(o-tolyl)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6535-47-3 | |
| Record name | 3-Hydroxy-4-[2-(4-methyl-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6535-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-(2-(4-methyl-2-nitrophenyl)diazenyl)-N-(2-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006535473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(4-methyl-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-4-((4-methyl-2-nitrophenyl)azo)-N-(o-tolyl)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(o-tolyl)naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)- (CAS Number: 6655-84-1) is a synthetic organic compound belonging to the class of azo dyes. These compounds are known for their vibrant colors and are widely used in various applications, including textiles and inks. However, their biological activity, particularly regarding toxicity and potential carcinogenicity, has raised significant concerns.
- Molecular Formula : C25H20N4O4
- Molecular Weight : 440.45 g/mol
- LogP : 5.89 (indicating high lipophilicity)
- InChI Key : MCSXGCZMEPXKIW-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential toxicological effects and interactions within biological systems.
Toxicological Studies
-
Carcinogenicity :
- Azo compounds can release aromatic amines upon metabolic reduction, which are often associated with carcinogenic effects. In particular, compounds releasing 5-nitro-o-toluidine have been linked to increased cancer risk due to their classification as carcinogens in the European Union under REACH regulations .
- The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) conducted assessments indicating low chronic toxicity in repeated dose studies; however, potential risks remain due to the release of carcinogenic amines .
- Genotoxicity :
- Acute Toxicity :
Case Studies
Several studies have investigated the biological effects of azo dyes similar to 2-Naphthalenecarboxamide:
- Study on Tattoo Inks : Research highlighted the presence of azo dyes in tattoo inks and their potential to release harmful amines upon degradation. This study emphasized the need for stringent regulations regarding the use of such compounds in consumer products .
- Health Effects Assessment : A comprehensive assessment of selected chemical substances in tattoo inks revealed that many azo dyes could lead to adverse skin reactions and systemic toxicity due to their ability to penetrate biological membranes .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 6655-84-1 |
| Molecular Formula | C25H20N4O4 |
| Molecular Weight | 440.45 g/mol |
| LogP | 5.89 |
| Potential Carcinogens | Yes (via amine release) |
Scientific Research Applications
Analytical Chemistry Applications
1. High-Performance Liquid Chromatography (HPLC)
One of the primary applications of this compound is in the field of analytical chemistry, specifically in HPLC methods. It can be effectively separated and analyzed using reverse-phase HPLC techniques. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatible applications, phosphoric acid may be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .
2. UV-Vis Spectroscopy
Due to its azo group, this compound exhibits distinct UV absorbance characteristics that can be utilized in UV-Vis spectroscopy for quantitative analysis. The presence of the naphthalene moiety provides significant absorptive properties, making it useful for studying various chemical interactions and concentrations in solution .
Material Science Applications
1. Dyeing and Pigmentation
The azo group in the compound allows it to function as a dye or pigment. It can be employed in textile dyeing processes due to its vibrant color and stability under various conditions. The compound's ability to form complexes with metals also makes it suitable for applications in colorants for plastics and coatings .
2. Photostability Studies
Research has indicated that compounds like 2-Naphthalenecarboxamide derivatives can be used to study photostability under UV light exposure. This is crucial for developing materials that require long-term durability against light degradation .
Biological Applications
1. Antimicrobial Activity
Preliminary studies suggest that derivatives of naphthalenecarboxamides exhibit antimicrobial properties. These compounds may inhibit the growth of certain bacteria and fungi, making them candidates for further research into pharmaceutical applications .
2. Potential as Drug Candidates
The structural features of this compound indicate potential biological activity that could be explored further for drug development. Its ability to interact with biological macromolecules suggests it could serve as a lead compound in medicinal chemistry .
Case Study 1: HPLC Method Development
A study focused on optimizing an HPLC method for the separation of 2-Naphthalenecarboxamide derivatives demonstrated its effectiveness in isolating target compounds from complex mixtures. The method allowed for rapid analysis with high sensitivity, making it applicable in pharmaceutical quality control .
Case Study 2: Antimicrobial Testing
In a series of antimicrobial tests conducted on various naphthalenecarboxamide derivatives, one specific derivative demonstrated significant inhibition against Gram-positive bacteria. This study highlighted the potential of these compounds as new antimicrobial agents .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Physicochemical Properties
The table below highlights key structural analogues and their distinguishing features:
Key Observations:
- Substituent Effects on Polarity: The target compound’s LogP of 6.03 reflects high lipophilicity, ideal for non-polar matrices like plastics. In contrast, analogues with polar groups (e.g., methoxy in CAS 92-79-5 ) exhibit reduced LogP, enhancing solubility in aqueous systems.
- Nitro Group Impact : The nitro group in the target compound enhances color intensity but may contribute to environmental persistence .
Notes:
Q & A
Basic: What synthetic methodologies are recommended for preparing this azo-naphthalenecarboxamide derivative?
Answer:
The compound can be synthesized via diazotization of 4-methyl-2-nitroaniline followed by coupling with 3-hydroxy-4-amino-N-(2-methylphenyl)naphthalene-2-carboxamide. Key steps include:
- Diazotization: Use NaNO₂ in acidic medium (HCl, 0–5°C) to generate the diazonium salt.
- Coupling: React the diazonium salt with the naphthalenecarboxamide derivative under alkaline conditions (pH 8–9) to form the azo bond.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .
Basic: How can structural ambiguities in the azo linkage position be resolved experimentally?
Answer:
Advanced spectroscopic techniques are required:
- ¹H-¹H NOESY NMR: Detect spatial proximity between the azo group and adjacent substituents.
- X-ray crystallography: Resolve regiochemistry definitively (e.g., confirming para vs. ortho coupling).
- IR spectroscopy: Identify characteristic N=N stretching (~1450–1600 cm⁻¹) and carboxamide C=O (~1650 cm⁻¹) .
Advanced: How do solvent polarity and pH influence the compound’s solvatochromic behavior?
Answer:
UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, chloroform) reveals bathochromic shifts in polar aprotic solvents due to enhanced π→π* transitions. Acidic conditions (pH < 3) may protonate the hydroxyl group, altering conjugation. Methodological steps:
- Prepare 0.1 mM solutions in buffered (pH 2–12) and non-buffered solvents.
- Record λmax shifts and correlate with Kamlet-Taft solvent parameters .
Advanced: What computational approaches predict the compound’s electronic properties for dye-sensitized solar cell applications?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model:
- HOMO-LUMO gaps to assess charge-transfer efficiency.
- Electrostatic potential maps to identify electron-rich azo and carboxamide moieties.
Compare computational results with experimental cyclic voltammetry data to validate redox potentials .
Basic: What analytical techniques are suitable for assessing purity (>98%)?
Answer:
- HPLC: Use a C18 column with UV detection (λ = 350–450 nm) and acetonitrile/water mobile phase.
- Elemental Analysis (EA): Validate %C, %H, %N against theoretical values.
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic pattern .
Advanced: How can photodegradation pathways be elucidated under UV irradiation?
Answer:
- Photolysis Setup: Expose solutions to UV light (λ = 254 nm) in a quartz reactor.
- HPLC-MS/MS: Monitor degradation products (e.g., nitroso intermediates, naphthoquinones).
- Kinetic Analysis: Apply pseudo-first-order models to determine rate constants and half-life .
Advanced: What strategies mitigate aggregation-induced quenching in fluorescence studies?
Answer:
- Surfactant Additives: Use CTAB or SDS to disrupt π-π stacking.
- Co-solvents: Add 10% DMF to aqueous solutions to enhance solubility.
- Concentration Optimization: Maintain concentrations <10⁻⁵ M to minimize self-assembly .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Waste Disposal: Incinerate via controlled焚烧 at >800°C to prevent azo bond decomposition into aromatic amines .
Advanced: How can regioselectivity during azo coupling be controlled?
Answer:
- Directing Groups: The 3-hydroxy and carboxamide groups ortho to the coupling site enhance para selectivity.
- Temperature Control: Lower temperatures (0–5°C) favor kinetic over thermodynamic products.
- pH Adjustment: Maintain pH 8–9 to deprotonate the hydroxyl group, activating the coupling position .
Advanced: What in silico tools predict biodegradability and ecotoxicity?
Answer:
- EPI Suite: Estimate biodegradation half-life (e.g., BIOWIN models).
- TEST (Toxicity Estimation Software Tool): Predict acute toxicity to Daphnia magna and algae.
Validate with experimental OECD 301F (ready biodegradability) and 201 (algal growth inhibition) assays .
Basic: How is thermal stability evaluated for high-temperature applications?
Answer:
- TGA: Measure decomposition onset temperature under N₂ atmosphere (typical range: 200–250°C).
- DSC: Identify endothermic melting points and exothermic degradation events.
Compare with structurally similar azo dyes (e.g., derivatives in ) .
Advanced: Can this compound act as a ligand for transition-metal catalysts?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
